molecular formula C14H21NO B3081008 (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol CAS No. 109433-73-0

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol

Cat. No.: B3081008
CAS No.: 109433-73-0
M. Wt: 219.32 g/mol
InChI Key: JBKPJCRFOPWOGF-ZIAGYGMSSA-N
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Description

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a benzyl(methyl)amino group and a hydroxyl group

Scientific Research Applications

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the benzyl(methyl)amino group and the hydroxyl group.

    Reductive Amination: Cyclohexanone is reacted with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to form the intermediate (1R,2R)-2-[benzyl(methyl)amino]cyclohexanone.

    Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted amino derivatives

Mechanism of Action

The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An unsaturated amine with similar reactivity but different structural features.

    Polyazamacrocyclic Compounds: These compounds share some functional similarities but have distinct structural frameworks.

    3-Methoxyphenylboronic Acid: A compound with different functional groups but similar applications in organic synthesis.

Uniqueness

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both benzyl(methyl)amino and hydroxyl groups. This combination of features makes it particularly valuable in medicinal chemistry and organic synthesis, where chiral intermediates are often required.

Properties

IUPAC Name

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-15(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKPJCRFOPWOGF-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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